molecular formula C6H11NO4S B13468733 3-Sulfamoylcyclopentane-1-carboxylic acid

3-Sulfamoylcyclopentane-1-carboxylic acid

Cat. No.: B13468733
M. Wt: 193.22 g/mol
InChI Key: JVRXHHMTEDGWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfamoylcyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a sulfamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfamoylcyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as sulfamoyl chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of high-throughput reactors.

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

3-Sulfamoylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Sulfamoylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-carboxylic acid: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.

    3-Sulfamoylcyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties.

Uniqueness

3-Sulfamoylcyclopentane-1-carboxylic acid is unique due to the presence of both a sulfamoyl group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

3-sulfamoylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO4S/c7-12(10,11)5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)(H2,7,10,11)

InChI Key

JVRXHHMTEDGWPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(=O)O)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.